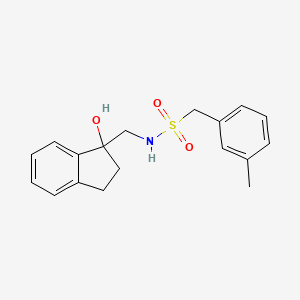

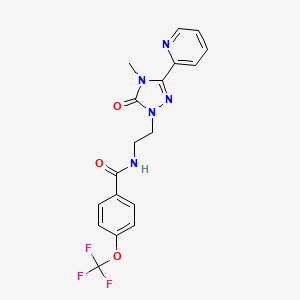

![molecular formula C16H20N4O2 B2507364 N-((2-methoxypyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034254-18-5](/img/structure/B2507364.png)

N-((2-methoxypyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-((2-methoxypyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide" is a structurally complex molecule that may be related to various pharmacologically active compounds. While the exact compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as imidazole and benzamide derivatives, which are known for their diverse biological activities.

Synthesis Analysis

The synthesis of related compounds, such as N-substituted imidazolylbenzamides, involves the introduction of various substituents to the imidazole ring, which can significantly alter the compound's biological activity. For example, the paper titled "Synthesis and cardiac electrophysiological activity of N-substituted-4-(1H-imidazol-1-yl)benzamides--new selective class III agents" describes the synthesis of imidazolylbenzamides with cardiac electrophysiological activity, indicating that the imidazole moiety is a key pharmacophore for such activity .

Molecular Structure Analysis

The molecular structure of compounds similar to the one often includes a benzamide or imidazole core, which is crucial for their biological function. For instance, the benzotriazole-5-carboxamide derivatives discussed in "A novel series of 6-methoxy-1H-benzotriazole-5-carboxamide derivatives with dual antiemetic and gastroprokinetic activities" show that the presence of a methoxy group and a perhydroazacycle ring in the amine moiety can confer potent antiemetic and gastroprokinetic activities .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups attached to the core structure. The synthesis of 5-chloro-2-methoxybenzamides and their evaluation for serotonin-3 (5-HT3) receptor binding affinity, as described in "Design and synthesis of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists," demonstrates how structural modifications can lead to compounds with high affinity for 5-HT3 receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are determined by their molecular structure. The presence of heterocyclic rings, such as imidazole and benzoxazine, and substituents like methoxy groups, can affect properties like solubility, stability, and the ability to cross biological membranes. These properties are crucial for the pharmacokinetics and pharmacodynamics of the compounds, as they determine how the compound is absorbed, distributed, metabolized, and excreted in the body.

Applications De Recherche Scientifique

Crystal and Molecular Structure Studies

A study conducted by Richter et al. (2023) focused on the crystal and molecular structures of a related compound, highlighting its significance in understanding the chemical and physical properties which could influence its biological activity or material applications. Such structural analyses are foundational for the development of new pharmaceuticals or materials with specific desired properties (Richter, Goddard, Schönefeld, Imming, & Seidel, 2023).

Anti-Hypertensive and Antitumor Applications

The discovery and development of nonpeptide angiotensin II receptor antagonists, including a series of N-(biphenylylmethyl)imidazoles, have shown potent oral antihypertensive effects. This research path may offer insights into the potential cardiovascular applications of related compounds, suggesting areas for further investigation into cardiovascular disease treatment (Carini et al., 1991).

Additionally, modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase have been explored for enhancing the efficacy of antitumor agents, indicating potential for cancer therapeutics development. Strategies to avoid AO-mediated oxidation could be relevant for improving the stability and bioavailability of related compounds (Linton et al., 2011).

Anti-Fibrosis Drug Potential

Kim et al. (2008) investigated the pharmacokinetics, tissue distribution, and potential anti-fibrotic drug application of a novel ALK5 inhibitor, highlighting the importance of such compounds in suppressing renal and hepatic fibrosis and exerting anti-metastatic effects. This suggests the utility of related chemical entities in developing treatments for fibrotic diseases and cancer metastasis (Kim et al., 2008).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Mode of Action

Based on its structural similarity to other known compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been shown to affect various cellular functions, including cell proliferation, growth, and differentiation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Compounds with similar structures have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound’s stability could be affected by the pH of the environment, while its efficacy could be influenced by interactions with other molecules present in the system .

Propriétés

IUPAC Name |

N-[(2-methoxypyridin-3-yl)methyl]-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-10-19-13-6-5-11(8-14(13)20-10)15(21)18-9-12-4-3-7-17-16(12)22-2/h3-4,7,11H,5-6,8-9H2,1-2H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTLIUQIGHQHOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)CC(CC2)C(=O)NCC3=C(N=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

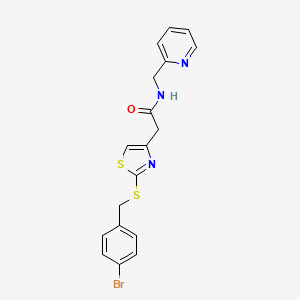

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2507281.png)

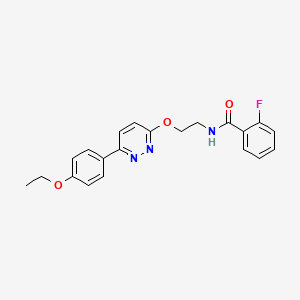

![2-{[5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide](/img/structure/B2507287.png)

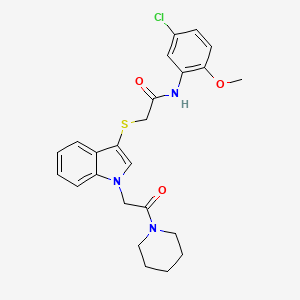

![7-chloro-N-(2,5-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2507293.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2507294.png)

![N-(2-furylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2507297.png)

![1-[4-[1-(5-Chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxybut-2-ynyl]-4-methylpiperazine](/img/structure/B2507298.png)

![4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(3-hydroxypropyl)benzamide](/img/structure/B2507300.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methylbenzenesulfonamide](/img/structure/B2507302.png)